molecular formula C19H23NO4S B6123519 methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate

methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate

Cat. No. B6123519
M. Wt: 361.5 g/mol
InChI Key: GPVLVQBWABXCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate, also known as MIPPT, is a synthetic compound that has been gaining attention in scientific research for its potential therapeutic applications. MIPPT belongs to the class of compounds known as benzoylphenylureas and has shown promising results in various studies.

Mechanism of Action

Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate works by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as glucose metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic effects in various diseases.
Biochemical and physiological effects:
methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects in animal studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has several advantages for use in laboratory experiments. It is a highly pure compound that can be easily synthesized in large quantities. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate is also stable and has a long shelf life. However, there are also limitations to the use of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate in laboratory experiments. It is a relatively new compound and its effects on humans are not yet fully understood. In addition, methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has not yet been approved for human use by regulatory agencies such as the FDA.

Future Directions

There are several future directions for research on methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been shown to improve cognitive function in animal models of these diseases. Another area of interest is the use of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate in the treatment of cancer. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been found to have anti-tumor effects in various types of cancer cells. Further research is needed to determine the full therapeutic potential of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate in these areas.

Synthesis Methods

The synthesis of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate involves the reaction of 3-isopropoxybenzoyl isocyanate with 5-propyl-3-thiophenecarboxylic acid in the presence of methylamine. The reaction yields methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate as a white crystalline solid with a high purity.

Scientific Research Applications

Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-[(3-propan-2-yloxybenzoyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-5-7-15-11-16(19(22)23-4)18(25-15)20-17(21)13-8-6-9-14(10-13)24-12(2)3/h6,8-12H,5,7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVLVQBWABXCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)-5-propylthiophene-3-carboxylate

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